3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one
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Overview
Description
3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the 4-Bromophenyl Group: This can be achieved through a palladium-catalyzed Suzuki coupling reaction between the quinazolinone core and a 4-bromophenyl boronic acid.
Attachment of the 3,4-Dichlorobenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the quinazolinone core with 3,4-dichlorobenzylthiol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors due to its structural similarity to known bioactive compounds.
Medicine: As a lead compound for the development of new drugs, particularly in the treatment of cancer or infectious diseases.
Industry: As a precursor for the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one would depend on its specific application. In a biological context, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as enzyme assays or receptor binding studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of a bromine atom on the phenyl ring.
3-(4-fluorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one: Similar structure but with a fluorine atom instead of a bromine atom on the phenyl ring.
3-(4-methylphenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one: Similar structure but with a methyl group instead of a bromine atom on the phenyl ring.
Uniqueness
The presence of the bromine atom on the phenyl ring may confer unique electronic properties to the compound, potentially affecting its reactivity and binding affinity to biological targets. Additionally, the combination of the quinazolinone core with the 3,4-dichlorobenzylsulfanyl group may result in unique biological activities not observed with other similar compounds.
Properties
Molecular Formula |
C21H13BrCl2N2OS |
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Molecular Weight |
492.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H13BrCl2N2OS/c22-14-6-8-15(9-7-14)26-20(27)16-3-1-2-4-19(16)25-21(26)28-12-13-5-10-17(23)18(24)11-13/h1-11H,12H2 |
InChI Key |
GBIHRLWYYHVWME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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